

DCLK1-IN-1: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
Compound Name:	DAM-IN-1	
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Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in various cancers, including pancreatic, colorectal, and renal cell carcinomas.[1][2] It plays a crucial role in tumor growth, metastasis, and cancer stem cell biology.[2][3][4] DCLK1-IN-1 is a recently developed, potent, and highly selective chemical probe for the DCLK1 kinase domain, enabling in-depth investigation of its biological functions.[1][5] This technical guide provides a comprehensive overview of the target specificity and selectivity of DCLK1-IN-1, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Analysis of Target Engagement and Selectivity

DCLK1-IN-1 demonstrates exceptional potency and selectivity for DCLK1 and its close homolog DCLK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.



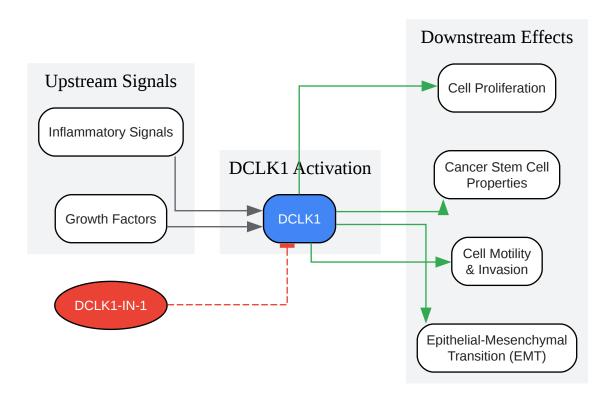
Binding Affinity and Potency	
Parameter	Value
DCLK1 IC50 (KINOMEscan)	9.5 nM[5]
DCLK1 IC50 (33P-ATP Kinase Assay)	57.2 nM[5]
DCLK1 Kd (Isothermal Titration Calorimetry)	109 nM[1]
DCLK2 IC50 (KINOMEscan)	31 nM[5]
DCLK2 IC50 (33P-ATP Kinase Assay)	103 nM[5]
Cellular DCLK1 IC50 (NanoBRET in HCT116 cells)	279 nM[5]
Kinome Selectivity Profile (KINOMEscan at 1 μ M)	
Target	% of Control
DCLK1	< 10%[1]
DCLK2	< 10%[1]
Other 487 Kinases	> 10%[1]

A negative control compound, DCLK1-NEG, showed no significant inhibition of any kinases at the same concentration, highlighting the specificity of the DCLK1-IN-1 scaffold.[1]

Signaling Pathways Modulated by DCLK1

DCLK1 is a serine/threonine kinase that regulates several downstream signaling pathways implicated in cancer progression, particularly those related to cell motility and epithelial-mesenchymal transition (EMT).[1][3] Inhibition of DCLK1 with DCLK1-IN-1 has been shown to modulate proteins and pathways associated with these processes.[1]





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DCLK1 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of inhibitor specificity and selectivity.

In Vitro Kinase Assay (33P-labeled ATP)

This assay directly measures the enzymatic activity of DCLK1 and its inhibition by DCLK1-IN-1.

Objective: To determine the IC50 value of DCLK1-IN-1 against purified DCLK1 kinase.

Materials:

- Recombinant human DCLK1 kinase domain
- Peptide substrate (e.g., ULight-CREBtide)

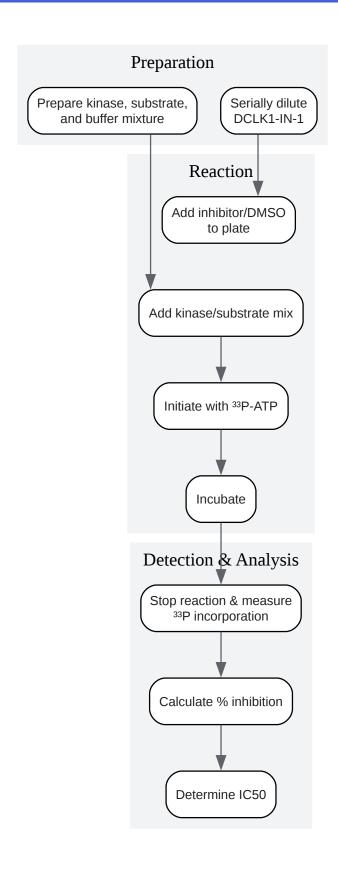


- 33P-labeled ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[6]
- DCLK1-IN-1 serially diluted in DMSO
- 96-well or 384-well plates

Procedure:

- Prepare a reaction mixture containing the DCLK1 enzyme and the peptide substrate in the kinase reaction buffer.
- Add serial dilutions of DCLK1-IN-1 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding 33 P-labeled ATP. The final ATP concentration should be at or near the Km for DCLK1 (e.g., 50 μ M).[1]
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable detection method (e.g., scintillation counting or autoradiography).
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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In Vitro Kinase Assay Workflow.



Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the direct binding of DCLK1-IN-1 to DCLK1 in intact cells.

Materials:

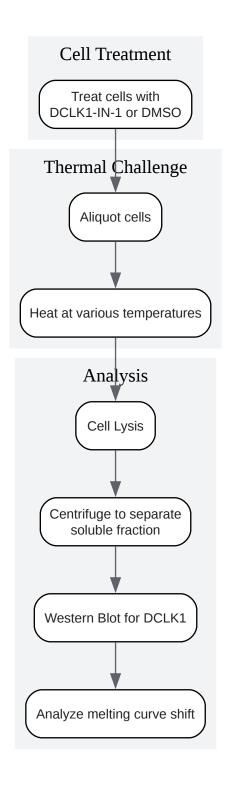
- Cultured cells expressing DCLK1 (e.g., HCT116)
- DCLK1-IN-1
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Thermocycler
- Western blot reagents (primary antibody against DCLK1, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

- Compound Treatment: Treat cultured cells with DCLK1-IN-1 or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[7]
- Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 45°C to 65°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by a cooling step.[7]
- Cell Lysis: Lyse the cells using an appropriate lysis buffer.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]
- Western Blot Analysis: Collect the supernatant containing the soluble protein fraction.
 Analyze the amount of soluble DCLK1 by western blotting.



 Data Analysis: Quantify the band intensities for DCLK1 at each temperature. A shift in the melting curve to a higher temperature in the presence of DCLK1-IN-1 indicates target engagement.



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Cellular Thermal Shift Assay (CETSA) Workflow.

Western Blot for Downstream Signaling

This method is used to assess the effect of DCLK1 inhibition on the phosphorylation status of its downstream substrates.

Objective: To determine if DCLK1-IN-1 inhibits DCLK1-mediated signaling pathways in cells.

Materials:

- · Cultured cells of interest
- DCLK1-IN-1
- Lysis buffer
- Primary antibodies (e.g., anti-phospho-CAP1, anti-phospho-DBN1, and total protein antibodies for loading controls)[1]
- HRP-conjugated secondary antibodies
- ECL substrate

Procedure:

- Cell Treatment: Treat cells with DCLK1-IN-1 or DMSO for the desired time.
- Protein Extraction: Lyse the cells and quantify the total protein concentration.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[8]
 - Incubate with the primary antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein or a loading control to determine the effect of DCLK1-IN-1.

Conclusion

DCLK1-IN-1 is a highly potent and selective inhibitor of DCLK1 and DCLK2 kinases. Its exquisite selectivity, as demonstrated by comprehensive kinome scanning, makes it an invaluable tool for elucidating the specific roles of DCLK1 in cancer biology and other physiological processes. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its on-target activity and explore its therapeutic potential. The use of DCLK1-IN-1 in conjunction with its negative control, DCLK1-NEG, will undoubtedly contribute to a more precise understanding of DCLK1-mediated signaling pathways and their implications in disease.

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